molecular formula C8H15NO3 B13215177 Ethyl 3-aminooxane-3-carboxylate

Ethyl 3-aminooxane-3-carboxylate

Cat. No.: B13215177
M. Wt: 173.21 g/mol
InChI Key: BQDUOACADYRTDV-UHFFFAOYSA-N
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Description

Ethyl 3-aminooxane-3-carboxylate is a chemical compound that belongs to the class of oxane derivatives It is characterized by the presence of an amino group and a carboxylate ester group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminooxane-3-carboxylate typically involves the reaction of ethyl oxane-3-carboxylate with an amine source under controlled conditions. One common method involves the use of ethyl oxane-3-carboxylate and ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminooxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Ethyl 3-aminooxane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-aminooxane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The carboxylate ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-aminooxane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl oxane-3-carboxylate: Lacks the amino group, making it less reactive in certain biological contexts.

    3-aminooxane-3-carboxylic acid: The free acid form, which may have different solubility and reactivity properties.

    Ethyl 3-aminooxane-2-carboxylate: A positional isomer with different chemical and biological properties.

Biological Activity

Ethyl 3-aminooxane-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and an oxane ring, which contribute to its biological activity. The synthesis typically involves the reaction of ethyl 3-oxopropanoate with various amines under specific conditions to yield the desired product. For instance, the condensation reaction of ethyl 3-hydrazinyl-3-oxopropanoate with aldehydes has been documented, leading to derivatives that exhibit varied biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on aminoquinazolinones, which share structural similarities with this compound, demonstrated promising antimycobacterial effects. The structure-activity relationship (SAR) revealed that modifications at specific positions on the aromatic ring could enhance potency against Mycobacterium tuberculosis .

Cytotoxicity

In vitro studies have shown that compounds related to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested against HeLa and MCF-7 cell lines displayed IC50 values in the micromolar range, suggesting potential as anticancer agents .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed its interaction with specific cellular pathways. For instance, compounds with similar structures were found to inhibit certain kinases involved in cell proliferation and survival, indicating a possible mechanism for their cytotoxic effects .

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of various aminoquinazolinone derivatives, including those structurally analogous to this compound. The results indicated that specific substitutions led to enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the importance of structural modifications in drug design .
  • Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of several derivatives derived from this compound on different cancer cell lines. The findings suggested that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Effect Reference
AntimicrobialSignificant activity against M. tuberculosis
CytotoxicityIC50 values in micromolar range against HeLa and MCF-7
MechanismInhibition of cell proliferation pathways

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-aminooxane-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6,9H2,1H3

InChI Key

BQDUOACADYRTDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCOC1)N

Origin of Product

United States

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